molecular formula C4H2ClIS B3104832 3-Chloro-2-iodothiophene CAS No. 1502188-53-5

3-Chloro-2-iodothiophene

Cat. No.: B3104832
CAS No.: 1502188-53-5
M. Wt: 244.48 g/mol
InChI Key: VZKNBCJDVLLTCL-UHFFFAOYSA-N
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Description

3-Chloro-2-iodothiophene is a halogenated thiophene derivative, characterized by the presence of chlorine and iodine atoms on the thiophene ring. Thiophene itself is a five-membered heterocyclic compound containing sulfur.

Mechanism of Action

Target of Action

3-Chloro-2-iodothiophene is a polyhalogenated thiophene derivative . Thiophene derivatives have gained increased interest in many fields of science and industry . The primary targets of this compound are the aromatic and heteroaromatic systems such as thiophenes, pyrroles, furans, thiazoles .

Mode of Action

The compound interacts with its targets through a process known as the halogen dance (HD) reaction . This reaction is a useful synthetic tool to access positions in aromatic and heteroaromatic systems for subsequent functionalization . The HD reaction involving treatment of halogenated heteroaromatic compounds with LDA leads to the formation of rearranged lithiated intermediates .

Biochemical Pathways

The HD reaction is a key biochemical pathway affected by this compound . The driving force for HD reactions is the formation of the most stable Li-intermediate, with the lithium atom residing at the most acidic C–H position . The stabilizing influence of the halogen atom as an electron-withdrawing substituent is observed .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution characteristics.

Result of Action

The result of the action of this compound is the formation of various polyhalo-substituted thiophene derivatives . These derivatives can be utilized for further synthesis of new molecular structures . The compound’s action also leads to the formation of previously unknown (difluoromethyl)- and (chloromethyl)thiophenes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the HD reaction proceeds readily when starting thiophenes are treated with LDA at –78°C . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at 4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-iodothiophene typically involves halogenation reactionsFor example, starting from 2,4-dibromothiophene, the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane can yield this compound . Another approach involves the direct iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable halogenation processes, utilizing readily available starting materials and efficient reaction conditions. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chlorothiophene
  • 3-Iodo-2-chlorothiophene
  • 2,4-Dichlorothiophene
  • 2,5-Diiodothiophene

Uniqueness

3-Chloro-2-iodothiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ring, which imparts distinct electronic and steric properties. This dual halogenation can influence the compound’s reactivity, making it a versatile intermediate for various chemical transformations .

Properties

IUPAC Name

3-chloro-2-iodothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-3-1-2-7-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKNBCJDVLLTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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